

Triallyl Phosphite: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triallyl phosphite*

Cat. No.: *B087223*

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Abstract

Triallyl phosphite is a trivalent phosphorus compound that has emerged as a valuable and versatile reagent in organic synthesis. Its unique structure, featuring three allyl groups, allows for its participation in a variety of transformations, including phosphorylation of alcohols, the Michaelis-Arbuzov reaction for the formation of C-P bonds, and as a ligand in transition metal catalysis. This technical guide provides a comprehensive review of the applications of **triallyl phosphite** in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in leveraging the synthetic potential of **triallyl phosphite**.

Introduction

Organophosphorus compounds are of paramount importance in various fields, including medicinal chemistry, materials science, and agriculture. Among the diverse array of organophosphorus reagents, **triallyl phosphite**, with the chemical formula $C_9H_{15}O_3P$, stands out due to the reactivity of its allyl groups. These groups can serve as protecting groups that can be readily removed under mild conditions, or they can participate directly in synthetic transformations. This guide will delve into the key applications of **triallyl phosphite**, providing a detailed overview of its role in phosphorylation reactions, the formation of phosphonates, and its emerging use in catalysis.

Phosphorylation of Alcohols

One of the primary applications of **triallyl phosphite** is in the phosphorylation of alcohols to produce diallyl phosphate esters. The diallyl phosphate moiety is a useful protecting group for phosphates, as the allyl groups can be easily cleaved. A convenient and direct method for the phosphorylation of a wide range of alcohols, phenols, saccharides, and nucleosides using **triallyl phosphite** has been developed, affording the corresponding diallyl-protected phosphorylated compounds in good to high yields.^[1]

Quantitative Data for the Phosphorylation of Various Alcohols

The following table summarizes the results for the phosphorylation of a diverse set of alcohols using **triallyl phosphite**. The reactions are generally carried out under mild conditions, demonstrating the broad applicability of this methodology.

Entry	Substrate	Product	Yield (%)
1	Benzyl alcohol	Diallyl benzyl phosphate	95
2	1-Octanol	Diallyl octyl phosphate	88
3	Cyclohexanol	Diallyl cyclohexyl phosphate	85
4	(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol	Diallyl ((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl phosphate	92
5	1-Adamantanol	Diallyl adamantyl phosphate	75
6	N-Boc-L-serine methyl ester	Diallyl (N-(tert-butoxycarbonyl)-O-(diallylphosphoryl)-L-seryl)methyl ester	89
7	1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose	Diallyl (1,2:5,6-di-O-isopropylidene- α -D-glucofuranos-3-yl) phosphate	81
8	Uridine	Diallyl (2',3'-O-isopropylideneuridin-5'-yl) phosphate	78

Table 1: Phosphorylation of various alcohols using **triallyl phosphite**. Data sourced from Li, S.-Z., et al. Tetrahedron Letters 2015, 56 (32), 4694-4696.

Experimental Protocol for the Phosphorylation of Benzyl Alcohol

Materials:

- Benzyl alcohol

- **Triallyl phosphite**
- Iodine (I₂)
- Pyridine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
- Saturated aqueous solution of sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)

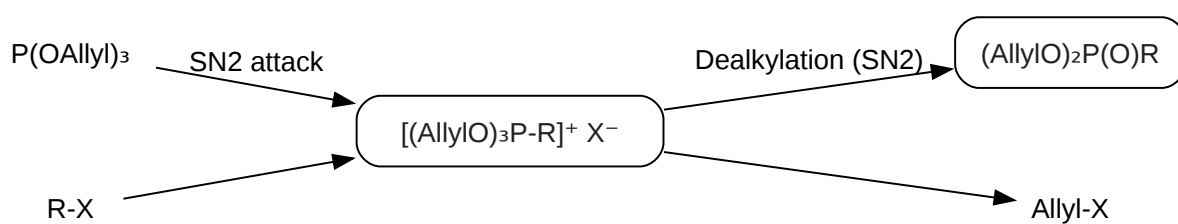
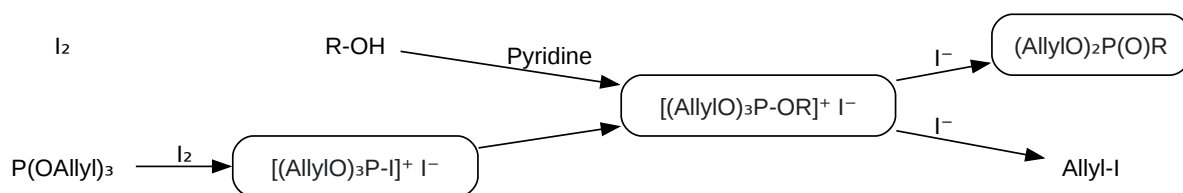
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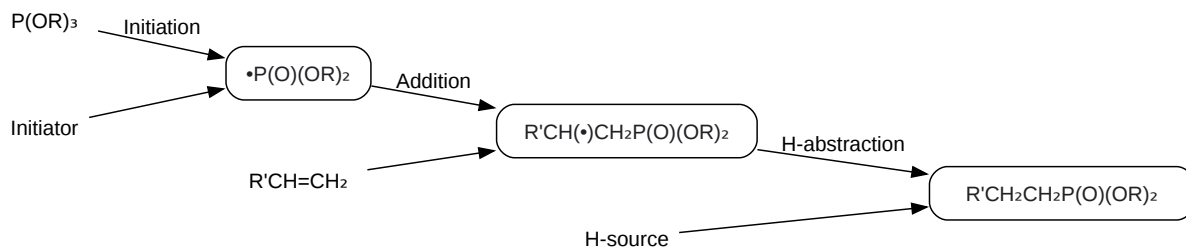
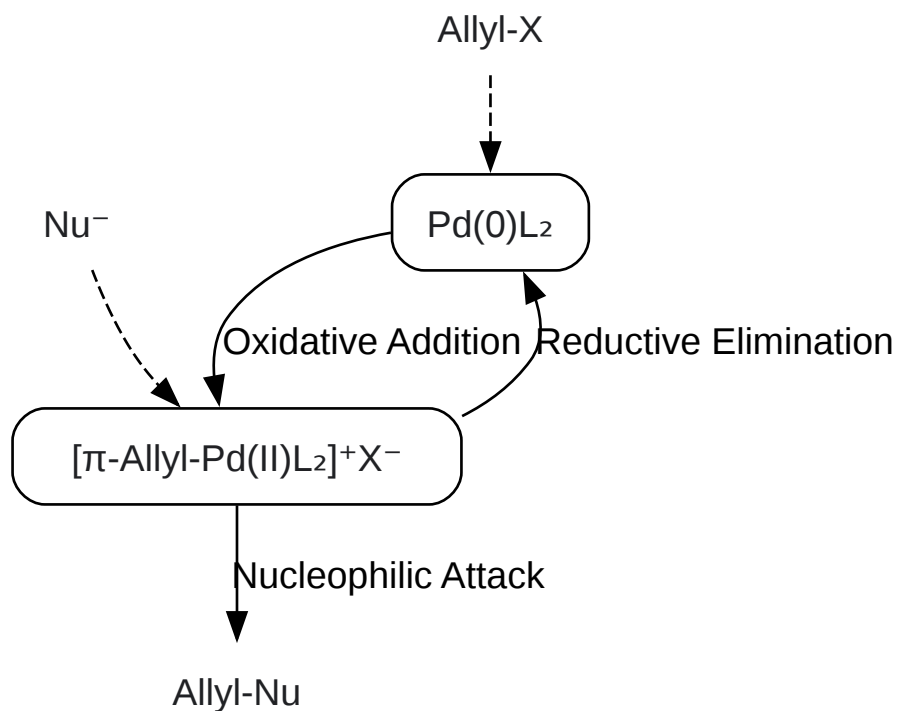
- To a solution of benzyl alcohol (1.0 mmol) and pyridine (2.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add **triallyl phosphite** (1.2 mmol) dropwise.
- After stirring for 10 minutes, a solution of iodine (1.2 mmol) in DCM (5 mL) is added dropwise until a persistent yellow color is observed.
- The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
- The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ (10 mL).
- The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL).
- The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford diallyl benzyl phosphate as a colorless oil.

Reaction Mechanism

The phosphorylation of alcohols with **triallyl phosphite** in the presence of iodine and a base like pyridine proceeds through a phosphonium intermediate.

Pyridine





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References

- 1. researchgate.net [researchgate.net]
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